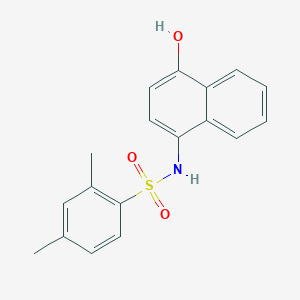

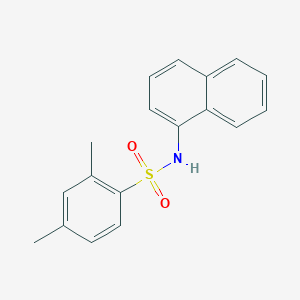

N-(4-hydroxy-1-naphthyl)-2,4-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ATG12-ATG3 inhibitor 1, also known as compound 189, is a potent inhibitor of autophagy. Autophagy is a catabolic process that involves the degradation and recycling of cytosolic content. This process is crucial for maintaining cellular homeostasis, especially under stress conditions such as nutrient deprivation. ATG12-ATG3 inhibitor 1 specifically targets the protein-protein interaction between ATG12 and ATG3, which is essential for autophagosome formation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ATG12-ATG3 inhibitor 1 involves a high throughput compound screening process. The compound was identified from a library of 41,161 compounds using a protein-fragment complementation assay platform . The specific synthetic route and reaction conditions for ATG12-ATG3 inhibitor 1 are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of ATG12-ATG3 inhibitor 1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process would also include rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: ATG12-ATG3 inhibitor 1 primarily undergoes protein-protein interaction inhibition. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its role as an inhibitor .

Common Reagents and Conditions: The compound is used in cell-based assays and requires specific conditions such as the presence of dimethyl sulfoxide (DMSO) for solubility. The typical concentration used in assays is around 9.3 micromolar .

Major Products Formed: As an inhibitor, ATG12-ATG3 inhibitor 1 does not form major products through chemical reactions. Instead, it inhibits the formation of autophagosomes by disrupting the ATG12-ATG3 interaction .

Wissenschaftliche Forschungsanwendungen

ATG12-ATG3 inhibitor 1 has significant applications in scientific research, particularly in the fields of cancer and inflammation. By inhibiting autophagy, it can potentially be used to target autophagy-addicted tumor cells, thereby inhibiting their growth. Additionally, it has been shown to inhibit the secretion of interleukin 1 beta by macrophage-like cells, making it a potential therapeutic agent for acute inflammatory responses .

Wirkmechanismus

ATG12-ATG3 inhibitor 1 exerts its effects by specifically targeting the protein-protein interaction between ATG12 and ATG3. This interaction is crucial for the formation of autophagosomes, which are responsible for the degradation and recycling of cellular components. By inhibiting this interaction, ATG12-ATG3 inhibitor 1 effectively disrupts the autophagy process, leading to the accumulation of cellular debris and inhibition of tumor cell growth .

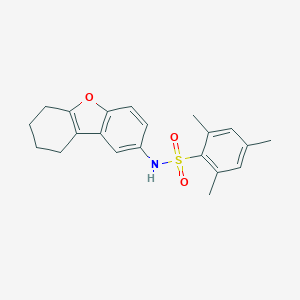

Similar Compounds:

- Chloroquine

- Bafilomycin A1

- 3-Methyladenine

Comparison: While compounds like chloroquine and bafilomycin A1 also inhibit autophagy, they do so by different mechanisms. Chloroquine inhibits autophagy by preventing the fusion of autophagosomes with lysosomes, while bafilomycin A1 inhibits the vacuolar H±ATPase, preventing acidification of lysosomes. In contrast, ATG12-ATG3 inhibitor 1 specifically targets the protein-protein interaction between ATG12 and ATG3, making it a more selective inhibitor of autophagy .

ATG12-ATG3 inhibitor 1 stands out due to its specificity and potential therapeutic applications in targeting autophagy-addicted tumor cells and acute inflammatory responses.

Eigenschaften

Molekularformel |

C18H17NO3S |

|---|---|

Molekulargewicht |

327.4 g/mol |

IUPAC-Name |

N-(4-hydroxynaphthalen-1-yl)-2,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C18H17NO3S/c1-12-7-10-18(13(2)11-12)23(21,22)19-16-8-9-17(20)15-6-4-3-5-14(15)16/h3-11,19-20H,1-2H3 |

InChI-Schlüssel |

BUAHBIAKRIDOHI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)

![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)

![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)

![N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491386.png)

![N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491390.png)

![N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491393.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)

![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)